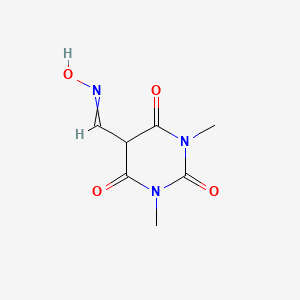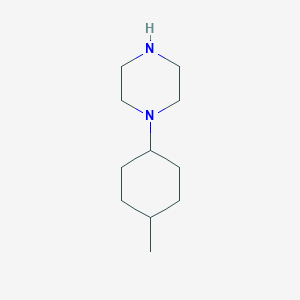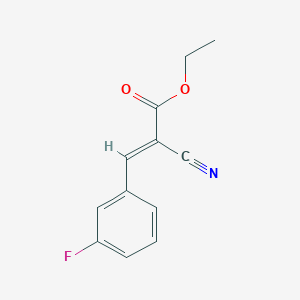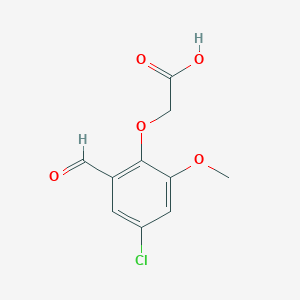![molecular formula C10H8O3S B1363400 7-Methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 88791-07-5](/img/structure/B1363400.png)
7-Methoxybenzo[b]thiophene-2-carboxylic acid
Overview
Description
7-Methoxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic sulfur compound . It is a derivative of benzothiophene .
Synthesis Analysis
The synthesis of 7-Methoxybenzo[b]thiophene-2-carboxylic acid involves successive demethylation and decarboxylation . It provides a convenient route to 7-hydroxybenzo[b]thiophene . The compound also undergoes bromination and nitration at the 4-position .Molecular Structure Analysis
The molecular formula of 7-Methoxybenzo[b]thiophene-2-carboxylic acid is C10H8O3S . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
7-Methoxybenzo[b]thiophene-2-carboxylic acid undergoes several reactions. For instance, it undergoes bromination and nitration at the 4-position . It also reacts with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.24 . Its density is 1.392g/cm3, and it has a boiling point of 410ºC at 760 mmHg .Scientific Research Applications
Photochromic Applications
7-Methoxybenzo[b]thiophene-2-carboxylic acid has been used in the synthesis of photochromic thieno-2H-chromene derivatives. These derivatives exhibit photochromic behavior, changing color in response to light, which could have applications in dyes and pigments. The synthesis involves demethylation of methoxybenzo[b]thiophenes and further chemical reactions to produce the photochromic compounds (Queiroz, Dubest, Aubard, Faure, & Guglielmetti, 2000).
Magnetic Material Synthesis
The compound has also been utilized in synthesizing magnetic materials. A study involving Fe12Ln4 clusters used thiophene-3-carboxylic acid and 3-methoxybenzoic acid as aromatic carboxylate ligands. These clusters displayed varying magnetic properties, showing potential for application in magnetic materials and spintronics (Liu, Zeng, Xue, Han, Jia, Hu, & Bu, 2014).
Synthesis of Anti-inflammatory Agents
Another significant application is in the synthesis of anti-inflammatory agents. A study reported the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid into various derivatives with potent anti-inflammatory activity. This highlights the potential of 7-Methoxybenzo[b]thiophene-2-carboxylic acid derivatives in pharmaceutical applications (Radwan, Shehab, & El-Shenawy, 2009).
Synthesis of Antioxidant Compounds
The compound has been used in the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes with demonstrated antioxidant properties. These compounds were evaluated for their effectiveness in scavenging free radicals, suggesting their potential use in developing antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Role in Supramolecular Chemistry
7-Methoxybenzo[b]thiophene-2-carboxylic acid derivatives have been explored in the field of supramolecular chemistry. For example, they have been used in the study of hydrogen-bonded complexes, which are significant for understanding molecular interactions and developing novel materials with specific properties (Silva, Ferreira, Marques, Harjivan, Piedade, & Duarte, 2011).
Scientific Research Applications of 7-Methoxybenzo[b]thiophene-2-carboxylic Acid
Photochromic Applications
7-Methoxybenzo[b]thiophene-2-carboxylic acid has been used in the synthesis of photochromic thieno-2H-chromene derivatives. These derivatives exhibit photochromic behavior, changing color in response to light, which could have applications in dyes and pigments. The synthesis involves demethylation of methoxybenzo[b]thiophenes and further chemical reactions to produce the photochromic compounds (Queiroz, Dubest, Aubard, Faure, & Guglielmetti, 2000).
Magnetic Material Synthesis
The compound has also been utilized in synthesizing magnetic materials. A study involving Fe12Ln4 clusters used thiophene-3-carboxylic acid and 3-methoxybenzoic acid as aromatic carboxylate ligands. These clusters displayed varying magnetic properties, showing potential for application in magnetic materials and spintronics (Liu, Zeng, Xue, Han, Jia, Hu, & Bu, 2014).
Synthesis of Anti-inflammatory Agents
Another significant application is in the synthesis of anti-inflammatory agents. A study reported the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid into various derivatives with potent anti-inflammatory activity. This highlights the potential of 7-Methoxybenzo[b]thiophene-2-carboxylic acid derivatives in pharmaceutical applications (Radwan, Shehab, & El-Shenawy, 2009).
Synthesis of Antioxidant Compounds
The compound has been used in the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes with demonstrated antioxidant properties. These compounds were evaluated for their effectiveness in scavenging free radicals, suggesting their potential use in developing antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Role in Supramolecular Chemistry
7-Methoxybenzo[b]thiophene-2-carboxylic acid derivatives have been explored in the field of supramolecular chemistry. For example, they have been used in the study of hydrogen-bonded complexes, which are significant for understanding molecular interactions and developing novel materials with specific properties (Silva, Ferreira, Marques, Harjivan, Piedade, & Duarte, 2011).
Luminescent Materials
The derivatives of 7-Methoxybenzo[b]thiophene-2-carboxylic acid have been used in creating luminescent supramolecular assemblies. These assemblies are based on hydrogen-bonded complexes and exhibit strong photoluminescence in solution, although fluorescence is quenched in the solid state. This research opens up possibilities for the development of new luminescent materials (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).
Antimicrobial and Antioxidant Properties
In pharmaceutical research, novel lignan derivatives synthesized from 7-Methoxybenzo[b]thiophene-2-carboxylic acid have shown promising antimicrobial and antioxidant properties. Certain compounds in this study displayed significant activity against various microorganisms and demonstrated remarkable radical scavenging abilities, indicating their potential in developing new therapeutic agents (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWNYHKOXLTWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356328 | |
| Record name | 7-Methoxybenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxybenzo[b]thiophene-2-carboxylic acid | |
CAS RN |
88791-07-5 | |
| Record name | 7-Methoxybenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)



![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)




![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)



